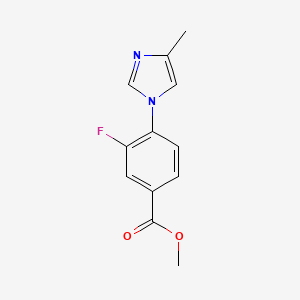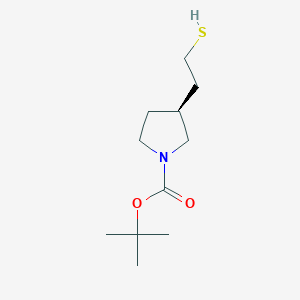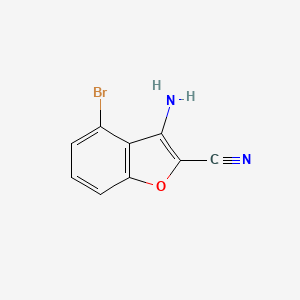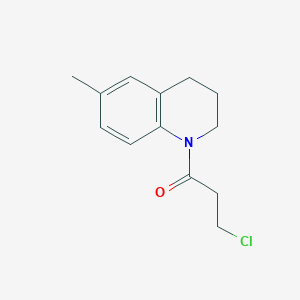
Ethyl 2-amino-5,7-dimethylbenzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-5,7-dimethylbenzofuran-3-carboxylate is a heterocyclic compound that belongs to the benzofuran family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5,7-dimethylbenzofuran-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethylphenol with ethyl chloroformate to form the corresponding ester. This ester is then subjected to nitration to introduce the amino group, followed by cyclization to form the benzofuran ring. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-amino-5,7-dimethylbenzofuran-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and carboxylate groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-5,7-dimethylbenzofuran-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of Ethyl 2-amino-5,7-dimethylbenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-amino-5,7-dimethylbenzofuran-3-carboxylate can be compared with other similar compounds, such as:
Indole derivatives: Indoles are another class of heterocyclic compounds with similar biological activities and applications.
Benzothiophene derivatives: These compounds share structural similarities with benzofurans and exhibit comparable biological properties.
Benzimidazole derivatives: Benzimidazoles are known for their diverse pharmacological activities and are often studied alongside benzofurans.
The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various fields of research.
Eigenschaften
Molekularformel |
C13H15NO3 |
|---|---|
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
ethyl 2-amino-5,7-dimethyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-4-16-13(15)10-9-6-7(2)5-8(3)11(9)17-12(10)14/h5-6H,4,14H2,1-3H3 |
InChI-Schlüssel |
ZASGGTJAAOIGQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(OC2=C(C=C(C=C12)C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(Trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B11874345.png)



![5,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11874355.png)
![1-(7-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B11874363.png)



![6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11874381.png)


